molecular formula C15H14N2O4 B5127647 (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine

(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine

Cat. No. B5127647
M. Wt: 286.28 g/mol
InChI Key: HUWKCHOVIMSRCZ-UHFFFAOYSA-N
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Description

(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as MDMA, is a synthetic psychoactive drug that is widely used recreationally. MDMA belongs to the family of amphetamines, and it has been classified as a Schedule I drug by the United States Drug Enforcement Administration. Although MDMA has been used for recreational purposes, it has also been studied for its potential therapeutic applications.

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine works by increasing the levels of three neurotransmitters in the brain: serotonin, dopamine, and norepinephrine. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is involved in regulating pleasure and reward, while norepinephrine is involved in regulating arousal and alertness. By increasing the levels of these neurotransmitters, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine produces feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects
(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. However, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine can also have negative effects on the body, including dehydration, muscle cramping, and liver damage.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has several advantages for lab experiments, including its ability to increase sociability and decrease anxiety, which may make it useful for studying social behavior. However, (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine also has several limitations, including its potential for abuse and its negative effects on the body.

Future Directions

There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine, including its potential therapeutic applications in the treatment of PTSD and other mental health disorders. Researchers are also studying the effects of (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine on the brain, including its impact on brain connectivity and neural plasticity. Additionally, researchers are studying the potential use of (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine in combination with psychotherapy to enhance its therapeutic effects.

Synthesis Methods

(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine is synthesized from safrole, a liquid extracted from the roots of the sassafras tree. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine using a reducing agent such as aluminum amalgam.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has been shown to increase empathy and decrease fear, which may help individuals with PTSD process traumatic memories. (1,3-benzodioxol-5-ylmethyl)(2-methyl-4-nitrophenyl)amine has also been studied for its potential use in couples therapy, as it has been shown to increase feelings of closeness and trust.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-12(17(18)19)3-4-13(10)16-8-11-2-5-14-15(7-11)21-9-20-14/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKCHOVIMSRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline

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